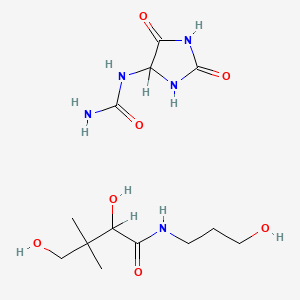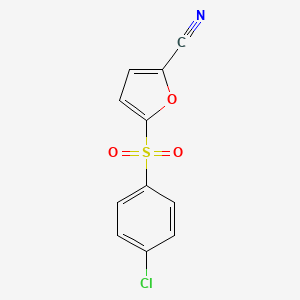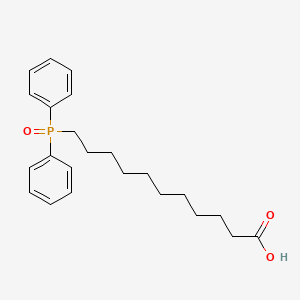
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea involves multiple steps, starting with the preparation of the individual components. The reaction typically involves the condensation of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide with (2,5-dioxoimidazolidin-4-yl)urea under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high efficiency, minimal waste, and consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl, amide, and urea functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amide or urea groups using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
- 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylpentanamide
- (2,5-dioxoimidazolidin-4-yl)thiourea
Uniqueness
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
71673-21-7 |
|---|---|
Fórmula molecular |
C9H19NO4.C4H6N4O3 C13H25N5O7 |
Peso molecular |
363.37 g/mol |
Nombre IUPAC |
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C9H19NO4.C4H6N4O3/c1-9(2,6-12)7(13)8(14)10-4-3-5-11;5-3(10)6-1-2(9)8-4(11)7-1/h7,11-13H,3-6H2,1-2H3,(H,10,14);1H,(H3,5,6,10)(H2,7,8,9,11) |
Clave InChI |
DMVGDAWWCIUOJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCCO)O.C1(C(=O)NC(=O)N1)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)

![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)

